Benzenesulfinamide, 4-methyl-N,N-diphenyl-
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Overview
Description
4-Methyl-N,N-diphenylbenzenesulfinamide is an organic compound with the molecular formula C19H17NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N,N-diphenylbenzenesulfinamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-diphenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of 4-Methyl-N,N-diphenylbenzenesulfinamide follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N,N-diphenylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-Methyl-N,N-diphenylbenzenesulfinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential antimicrobial properties against certain bacterial and fungal strains.
Medicine: Explored for its potential use as a pharmacophore in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methyl-N,N-diphenylbenzenesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes involved in folate synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-propylbenzenesulfonamide: Similar structure but with a propyl group instead of diphenyl groups.
4-Methyl-N-tosylbenzenesulfonamide: Contains a tosyl group instead of diphenyl groups.
N-Phenyl-N-methyl-p-toluenesulfonamide: Similar sulfonamide structure with different substituents.
Uniqueness
4-Methyl-N,N-diphenylbenzenesulfinamide is unique due to its specific combination of a methyl group and diphenyl groups attached to the sulfonamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6873-89-8 |
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Molecular Formula |
C19H17NOS |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-methyl-N,N-diphenylbenzenesulfinamide |
InChI |
InChI=1S/C19H17NOS/c1-16-12-14-19(15-13-16)22(21)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
XNYGZHOHJBNSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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